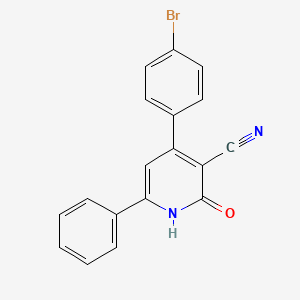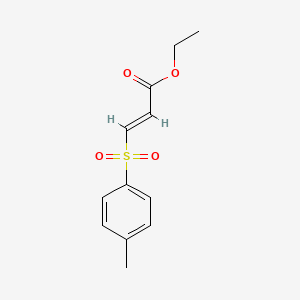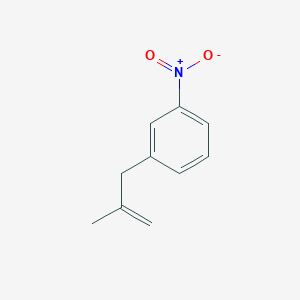
1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group (-NO2) is attached to the third carbon of the benzene ring, and a 2-methylprop-2-en-1-yl group is attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-(2-Methylprop-2-en-1-yl)benzene. This reaction typically uses a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives, such as 1-(2-Methylprop-2-en-1-yl)-3-aminobenzene.
Substitution: Halogenated nitrobenzene derivatives.
科学的研究の応用
1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene involves its interaction with molecular targets through its nitro and alkyl groups. The nitro group can participate in redox reactions, while the alkyl group can influence the compound’s hydrophobic interactions with other molecules. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-(2-Methylprop-2-en-1-yl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrotoluene: Contains a nitro group but lacks the 2-methylprop-2-en-1-yl group, resulting in different chemical properties.
1-(2-Methylprop-2-en-1-yl)-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness
1-(2-Methylprop-2-en-1-yl)-3-nitrobenzene is unique due to the presence of both the nitro and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
651728-02-8 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)-3-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3 |
InChIキー |
DXJVIVXWWWBAGM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


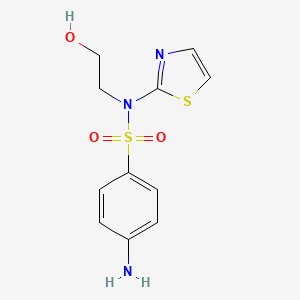
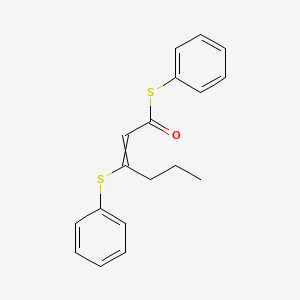
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
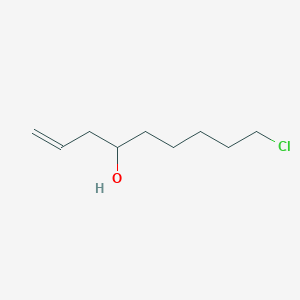
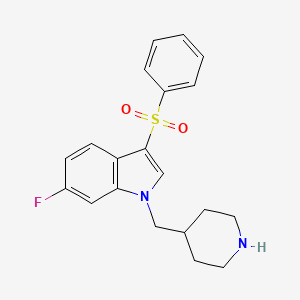
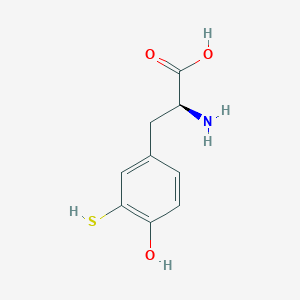
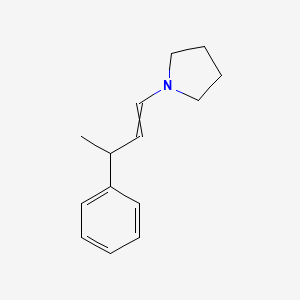
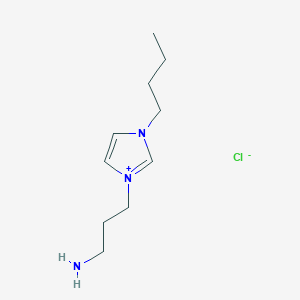
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
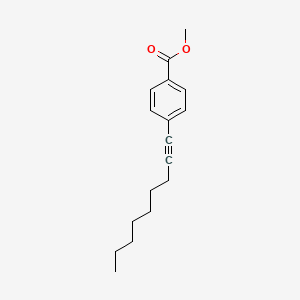
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
